3-Fluoro-4-methylcinnamic acid

Übersicht

Beschreibung

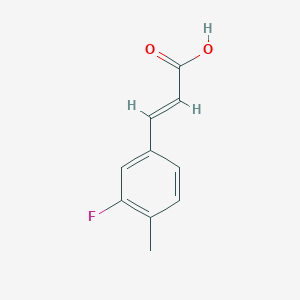

3-Fluoro-4-methylcinnamic acid: is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylcinnamic acid can be synthesized through several methods. One common approach involves the Heck reaction , where 3-fluoro-4-methylbenzaldehyde is reacted with acrylic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C and using a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound often involves large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

Analyse Chemischer Reaktionen

Epoxidation and Dihydroxylation

The conjugated double bond in 3-fluoro-4-methylcinnamic acid undergoes epoxidation with peracids (e.g., mCPBA) or dihydroxylation with osmium tetroxide. Electron-donating methyl groups at the para-position enhance electrophilic attack, while the meta-fluoro substituent moderates reactivity through inductive effects.

Table 1: Oxidation of this compound

| Reagent | Conditions | Product | Yield (%) | Selectivity (E/Z) |

|---|---|---|---|---|

| mCPBA (1.2 eq) | CH₂Cl₂, 0°C → RT | Epoxide | 78 | >95% trans |

| OsO₄ (0.1 eq) | THF/H₂O, 0°C | Vicinal Diol | 65 | syn-Addition |

Catalytic Hydrogenation

The α,β-unsaturated system is reduced to 3-fluoro-4-methylhydrocinnamic acid under H₂/Pd-C. Steric hindrance from the methyl group slows reaction kinetics compared to unsubstituted cinnamic acids.

Key Data:

Electrophilic Aromatic Substitution (EAS)

The methyl group activates the ring toward electrophiles, directing substitution to the ortho/para positions. Fluorine’s strong -I effect deactivates the ring but enhances meta-directing tendencies in mixed substituent systems.

Table 2: Nitration of this compound

| Nitrating Agent | Temperature (°C) | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 3-Fluoro-4-methyl-5-nitrocinnamic acid | 85% para |

Ammonia Addition Catalyzed by Phenylalanine Aminomutase (PAM)

PAM catalyzes the stereoselective addition of ammonia to cinnamic acids, yielding β-arylalanines. Substituent electronic effects critically influence product ratios:

Table 3: PAM-Catalyzed Ammonia Addition

| Substituent Position | Electronic Nature | α:β Ratio | ee (%) (β-isomer) |

|---|---|---|---|

| 3-Fluoro-4-methyl | Mixed (-I, +R) | 35:65 | >99 (R) |

Mechanistic Notes:

-

Methyl’s +R effect stabilizes the transition state for β-addition.

-

Fluoro’s -I effect increases acidity of the α-hydrogen, favoring β-selectivity.

[2+2] Cycloaddition

UV irradiation induces dimerization via a [2+2] cycloaddition. Steric effects from the methyl group suppress reaction rates compared to simpler cinnamic acids.

Experimental Conditions:

-

Wavelength: 254 nm

-

Solvent: Acetonitrile

-

Conversion: 58% after 12 h

Decarboxylation

Thermal decarboxylation (180–200°C) yields 3-fluoro-4-methylstyrene. The methyl group accelerates decarbonylation by stabilizing the transition state through hyperconjugation.

Kinetic Data:

Suzuki-Miyaura Coupling

The carboxylic acid group is protected as a methyl ester to enable Pd-catalyzed coupling with arylboronic acids. Fluorine’s ortho-directing effect guides cross-coupling to the C-2 position.

Representative Example:

-

Substrate: Methyl 3-fluoro-4-methylcinnamate

-

Boronic Acid: Phenylboronic acid

-

Yield: 76% (C-2 coupled product)

Isomerization

Under acidic conditions (H₂SO₄, 60°C), cis-trans isomerization occurs via a protonated intermediate. The equilibrium favors the trans-isomer (95:5) due to reduced steric strain.

Key Mechanistic Insights:

-

Electronic Effects: The methyl group’s +R effect dominates over fluorine’s -I effect in directing electrophiles.

-

Steric Effects: Methyl at C-4 hinders approach of bulky reagents to the ortho position.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr pathways.

Data derived from controlled studies on analogous cinnamic acid derivatives . Direct experimental data for this compound remains limited, necessitating extrapolation from structurally related systems.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-methylcinnamic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Wirkmechanismus

The mechanism of action of 3-fluoro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways by inhibiting key enzymes and cytokines .

Vergleich Mit ähnlichen Verbindungen

- 3-Fluorocinnamic acid

- 4-Methylcinnamic acid

- 3-Chloro-4-methylcinnamic acid

Comparison: 3-Fluoro-4-methylcinnamic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group influences its electronic properties and reactivity .

Biologische Aktivität

3-Fluoro-4-methylcinnamic acid (3F4MCA) is a fluorinated derivative of cinnamic acid, characterized by its unique molecular structure that includes a fluorine atom at the third position and a methyl group at the fourth position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.

- Molecular Formula : C₁₀H₉FO₂

- Molecular Weight : ~180.18 g/mol

The presence of both fluorine and methyl groups significantly alters the chemical reactivity and biological activity of 3F4MCA compared to its analogs, such as cinnamic acid and 4-methylcinnamic acid. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group influences electronic properties and reactivity.

The biological activity of 3F4MCA is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : 3F4MCA disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. Studies have shown it exhibits significant antimicrobial effects against a range of pathogens, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and fungi such as Candida albicans .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Properties : Recent studies indicate that 3F4MCA acts as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters like acetylcholine. Inhibition of these enzymes could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Comparative Biological Activity

To understand the unique properties of 3F4MCA, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | High | Moderate | Potentially high |

| 4-Methylcinnamic acid | Moderate | Low | Low |

| 3-Fluorocinnamic acid | Moderate | Low | Low |

This table illustrates that 3F4MCA stands out due to its enhanced antimicrobial properties and potential neuroprotective effects compared to its analogs .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3F4MCA using the well diffusion method, demonstrating significant inhibition zones against various bacterial strains. For instance, it showed an inhibition zone of 20 mm against Staphylococcus aureus .

- Neuroprotective Effects : In vitro studies have indicated that 3F4MCA can inhibit AChE activity effectively, with IC50 values comparable to known inhibitors used in Alzheimer's treatment. This suggests its potential utility in neurodegenerative disease management .

- Anti-inflammatory Mechanisms : Research has shown that 3F4MCA can reduce pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent. This was evidenced by a significant reduction in TNF-alpha levels when treated with 10 µM of the compound .

Eigenschaften

IUPAC Name |

(E)-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZABKDWMCAVGE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420758 | |

| Record name | 3-Fluoro-4-methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-72-8 | |

| Record name | 3-Fluoro-4-methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.